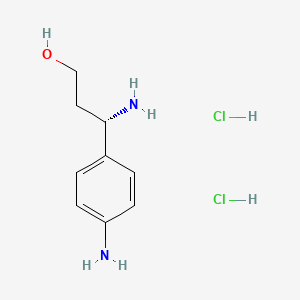

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride often involves base-catalyzed Claisen-Schmidt condensation reactions, as well as procedures involving aminomethylation and the action of Grignard reagents on amino ketones, leading to hydrochloride formation (Isakhanyan et al., 2016).

Molecular Structure Analysis

Molecular structures of related compounds are characterized using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction. These methods reveal details about dihedral angles, intra-molecular hydrogen bonding, and weak intermolecular interactions, contributing to the understanding of the structural aspects of these molecules (Salian et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds include nucleophilic addition of Grignard reagents to amino ketones and subsequent conversion into hydrochlorides. These reactions are pivotal in modifying the chemical structure and enhancing the biological activity of these compounds. The structure of the synthesized molecules is confirmed through spectroscopic methods, revealing the transformation of initial ketones to the desired hydrochlorides (Isakhanyan et al., 2016).

Scientific Research Applications

Fluorescent Biomarkers for Biodiesel Quality Monitoring

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride, due to its amphiphilic triazoaniline structure, demonstrates potential for use as a fluorescent biomarker. This compound, derived from cardanol and glycerol, exhibits low acute toxicity to various biological models, suggesting its potential for safe environmental exposure. It is particularly considered for biodiesel quality monitoring applications, emphasizing the relevance of environmentally friendly practices and aligning with the principles of green chemistry (Pelizaro et al., 2019).

Enzyme Inhibition Studies

The compound's potential effects on enzyme inhibition, specifically targeting adenosine deaminase, have been explored. Structural variations of compounds related to (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride significantly influence their inhibitory effects on the enzyme, highlighting the possibility of tailoring these compounds for specific enzyme-targeting applications (Isakhanyan et al., 2011).

Antimicrobial and Antitumor Applications

In the realm of antimicrobial and antitumor research, derivatives of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride have been synthesized and evaluated. These compounds exhibit varying degrees of antimicrobial and antitumor activities, emphasizing the compound's potential as a foundational structure for developing new therapeutic agents (Doraswamy & Ramana, 2013).

Synthesis of Polyamines for Drug and Gene Delivery

The compound also serves as a base material in the synthesis of multifunctional polycationic polyamines. These polyamines, essential in drug and gene delivery, can be synthesized using innovative methods, broadening the range of possible products and highlighting the compound's versatility in biomedical applications (Cassimjee et al., 2012).

Safety and Hazards

properties

IUPAC Name |

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H/t9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVJARVHKLYPG-WWPIYYJJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)